Superior LIMK1/2 Inhibitory Potency Differentiates BMS-3 from BMS-5 and TH-257
BMS-3 demonstrates greater potency against both LIMK1 and LIMK2 compared to the widely used alternatives BMS-5 and the allosteric inhibitor TH-257. Its biochemical IC50 values are consistently lower, indicating a higher affinity for the target kinases [1].
| Evidence Dimension | Biochemical inhibitory potency (IC50) |
|---|---|
| Target Compound Data | LIMK1: 5 nM; LIMK2: 6 nM |
| Comparator Or Baseline | BMS-5 (LIMK1: 7 nM; LIMK2: 8 nM); TH-257 (LIMK1: 84 nM; LIMK2: 39 nM) |
| Quantified Difference | BMS-3 is 1.4x (LIMK1) / 1.3x (LIMK2) more potent than BMS-5; and 16.8x (LIMK1) / 6.5x (LIMK2) more potent than TH-257 |
| Conditions | Biochemical kinase activity assay using recombinant human LIMK1 and LIMK2 protein kinase domains (radioactive phosphate incorporation into biotinylated destrin) |
Why This Matters
This 5-6 nM potency establishes BMS-3 as the more sensitive tool for probing LIMK function, requiring lower concentrations to achieve full target engagement and minimizing potential off-target effects associated with higher dosing.
- [1] Ross-Macdonald P, et al. Identification of a nonkinase target mediating cytotoxicity of novel kinase inhibitors. Mol Cancer Ther. 2008 Nov;7(11):3490-8. View Source
